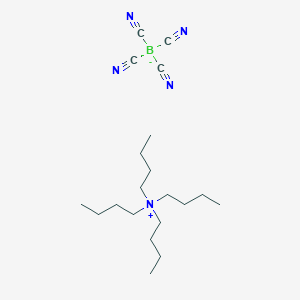

Tetrabutyl ammonium tetracyanoborate

Beschreibung

BenchChem offers high-quality Tetrabutyl ammonium tetracyanoborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutyl ammonium tetracyanoborate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tetrabutylazanium;tetracyanoboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C4BN4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-1-5(2-7,3-8)4-9/h5-16H2,1-4H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCQJESBWUXMIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#N)(C#N)(C#N)C#N.CCCC[N+](CCCC)(CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36BN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Solubility of Tetrabutylammonium Tetracyanoborate: A Comprehensive Technical Guide for Researchers

Introduction: Understanding the Versatility of Tetrabutylammonium Tetracyanoborate

Tetrabutylammonium tetracyanoborate, often abbreviated as [TBA][TCB], is a quaternary ammonium salt that has garnered significant interest within the scientific community, particularly in the fields of electrochemistry and materials science. Its unique structure, comprising a bulky, lipophilic tetrabutylammonium cation and a tetracyanoborate anion, imparts a distinct set of physicochemical properties that make it a valuable component in advanced applications. As with any chemical compound intended for use in solution-phase applications, a thorough understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive exploration of the solubility of tetrabutylammonium tetracyanoborate. Moving beyond a simple tabulation of data, this document delves into the fundamental principles governing its solubility, offers a practical, step-by-step protocol for its experimental determination, and situates its solubility characteristics within the context of its real-world applications.

Core Principles: Deconstructing the Solubility of an Ionic Liquid Analogue

The solubility of an ionic compound like tetrabutylammonium tetracyanoborate in organic solvents is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational understanding, but a deeper, more mechanistic perspective is crucial for predicting and manipulating its solubility.

Several key factors govern the dissolution process:

-

Lattice Energy: In its solid state, the tetrabutylammonium and tetracyanoborate ions are held together in a crystal lattice by strong electrostatic forces. For dissolution to occur, the energy released from the interaction of the ions with solvent molecules (solvation energy) must overcome this lattice energy. The large, asymmetric nature of both the cation and anion in [TBA][TCB] generally results in a lower lattice energy compared to simple inorganic salts, which is a primary reason for its solubility in a wider range of organic solvents.

-

Solvent Polarity and Dielectric Constant: Polar solvents possess a significant dipole moment, allowing them to effectively solvate both the cation and the anion through ion-dipole interactions. The dielectric constant of a solvent reflects its ability to reduce the electrostatic attraction between ions. Solvents with higher dielectric constants are generally more effective at dissolving ionic compounds.

-

Cation and Anion Interactions: The large tetrabutylammonium cation, with its four butyl chains, contributes significantly to the compound's solubility in less polar, organic environments through van der Waals interactions. The tetracyanoborate anion, with its delocalized negative charge and multiple nitrile groups, can participate in specific interactions with solvent molecules.

-

Hydrogen Bonding: While the tetrabutylammonium cation cannot act as a hydrogen bond donor, the nitrile groups of the tetracyanoborate anion can act as weak hydrogen bond acceptors. This can enhance solubility in protic solvents like alcohols.

The interplay of these factors determines the extent to which tetrabutylammonium tetracyanoborate will dissolve in a given organic solvent. A visual representation of these governing principles is provided in the diagram below.

Caption: Key factors influencing the solubility of tetrabutylammonium tetracyanoborate.

Quantitative and Qualitative Solubility Profile

| Organic Solvent | Chemical Formula | Qualitative Solubility of [TBA][TCB] | Quantitative Solubility of Tetrabutylammonium Tetrafluoroborate ( g/100 mL at 25°C unless noted) |

| Acetonitrile | CH₃CN | Expected to be highly soluble | Soluble |

| Dichloromethane | CH₂Cl₂ | Expected to be soluble | Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Expected to be highly soluble | Soluble |

| Acetone | (CH₃)₂CO | Expected to be soluble | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Expected to be soluble | Soluble |

| Methanol | CH₃OH | Expected to be soluble | 10 g/100 mL[1] |

| Ethanol | C₂H₅OH | Expected to be soluble | Soluble |

| Toluene | C₇H₈ | Expected to be sparingly soluble | Sparingly Soluble |

| Diethyl Ether | (C₂H₅)₂O | Expected to be sparingly to insoluble | Insoluble |

| Hexane | C₆H₁₄ | Expected to be insoluble | Insoluble |

Note: The qualitative solubility of [TBA][TCB] is based on general principles of solubility for quaternary ammonium salts and information from synthesis procedures. For critical applications, experimental verification is strongly recommended.

Experimental Protocol: Isothermal Gravimetric Method for Solubility Determination

To obtain precise and reliable solubility data for tetrabutylammonium tetracyanoborate in a specific organic solvent, the isothermal gravimetric method is a robust and widely accepted technique. This protocol provides a step-by-step guide for its implementation in a laboratory setting.

1. Materials and Equipment:

-

Tetrabutylammonium tetracyanoborate (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials with airtight seals

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass weighing dishes

-

Vacuum oven or desiccator

2. Experimental Workflow:

Caption: Workflow for determining solubility via the isothermal gravimetric method.

3. Detailed Procedure:

-

Preparation of the Saturated Solution:

-

To a series of vials, add a known volume (e.g., 5 mL) of the organic solvent.

-

Add an excess amount of tetrabutylammonium tetracyanoborate to each vial to ensure that a solid phase remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or on a temperature-controlled magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed, dry weighing dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent decomposition of the salt.

-

Once all the solvent has been removed, allow the weighing dish to cool to room temperature in a desiccator and then weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

4. Data Calculation:

-

Mass of the saturated solution: (Weight of dish + solution) - (Weight of empty dish)

-

Mass of the dissolved solute: (Weight of dish + dry solute) - (Weight of empty dish)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

-

Solubility ( g/100 mL solvent): (Solubility in g/100 g solvent) x (Density of solvent at the experimental temperature)

In-Practice: The Role of Solubility in Key Applications

The solubility characteristics of tetrabutylammonium tetracyanoborate are not merely academic; they are critical to its performance in various applications.

-

Electrolyte in Batteries and Supercapacitors: In the development of next-generation energy storage devices, organic-based electrolytes are often preferred due to their wider electrochemical windows compared to aqueous electrolytes. The high solubility of tetrabutylammonium tetracyanoborate in polar aprotic solvents like acetonitrile and carbonates is essential for creating highly conductive electrolyte solutions. A high salt concentration, enabled by good solubility, is crucial for achieving high ionic conductivity, which in turn leads to better device performance.

-

Phase-Transfer Catalysis: Although less common than other quaternary ammonium salts for this purpose, the principle remains the same. In a biphasic reaction system (e.g., an aqueous phase and an organic phase), a phase-transfer catalyst facilitates the transport of a reactant from one phase to another where the reaction occurs. The solubility of the tetrabutylammonium salt in both polar and nonpolar environments, however limited, is key to its function as a shuttle for anions between the two phases.

-

Synthesis of Ionic Liquids: Tetrabutylammonium tetracyanoborate can serve as a precursor in the synthesis of other ionic liquids through metathesis (ion exchange) reactions. The choice of solvent for these reactions is dictated by the solubility of both the starting materials and the final products. A solvent in which the desired ionic liquid is soluble while the inorganic salt byproduct is insoluble is often chosen to simplify purification.

Conclusion: A Foundation for Future Research

This technical guide has provided a detailed overview of the solubility of tetrabutylammonium tetracyanoborate in organic solvents. While a comprehensive set of quantitative data remains to be fully elucidated in the public domain, the principles governing its solubility, coupled with a robust experimental protocol for its determination, offer a solid foundation for researchers. A thorough understanding of how this versatile salt interacts with different solvent environments is a critical enabler for its successful application in the cutting-edge fields of energy storage, catalysis, and materials science. It is the hope of the author that this guide will serve as a valuable resource for scientists and engineers working with this promising compound.

References

Sources

Technical Guide: Crystal Structure & Characterization of Tetrabutylammonium Tetracyanoborate

This is an in-depth technical guide on the crystal structure, synthesis, and physicochemical properties of Tetrabutylammonium Tetracyanoborate (TBATCB) .

Executive Summary

Tetrabutylammonium Tetracyanoborate (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Parameter | Data |

| IUPAC Name | Tetrabutylazanium tetracyanoborate |

| Formula | |

| Molar Mass | 341.35 g/mol |

| Appearance | Colorless needle-like crystals or white powder |

| Melting Point | 90–92 °C (Borderline Ionic Liquid/Plastic Crystal) |

| Solubility | Soluble in polar organic solvents (ACN, DCM, Acetone); Insoluble in water |

| Electrochemical Window | Wide anodic stability (> 5.0 V vs. Li/Li+) |

Synthesis & Crystallization Protocol

The synthesis of TBATCB relies on a high-purity metathesis reaction. Because the tetracyanoborate anion is hydrolytically stable (unlike

Reaction Mechanism

The standard route involves the metathesis of a tetrabutylammonium halide with a potassium or silver tetracyanoborate precursor.

Step-by-Step Protocol

-

Precursor Preparation: Dissolve stoichiometric amounts of Potassium Tetracyanoborate (

) and Tetrabutylammonium Bromide ( -

Precipitation: Upon mixing, TBATCB precipitates as a white solid due to its hydrophobicity compared to the highly soluble KBr byproduct.

-

Extraction: Extract the precipitate with dichloromethane (DCM) or chloroform (

). The aqueous phase retains the KBr. -

Washing: Wash the organic phase 3x with deionized water to remove trace bromide ions (Critical for electrochemical applications).

-

Drying: Dry the organic phase over anhydrous

, filter, and remove the solvent under reduced pressure. -

Crystallization: Recrystallize from hot chloroform or a chloroform/hexane mixture. Slow cooling yields colorless needle-shaped single crystals suitable for XRD.

Synthesis Workflow Diagram[11]

Figure 1: Synthesis and purification workflow for battery-grade TBATCB.

Crystallographic Analysis

While the specific lattice parameters of the tetrabutylammonium salt are often secondary to its solution properties, the structural integrity of the compound is defined by the rigid geometry of the anion and the flexible nature of the cation.

The Tetracyanoborate Anion ( )

The anion is the structural core, exhibiting high symmetry and weak coordination strength.

-

Symmetry:

(Tetrahedral). -

Bond Lengths (Typical from XRD):

-

:

-

:

-

:

-

Bond Angles:

-

:

-

:

-

:

-

Electronic Character: The negative charge is highly delocalized over the four nitrile groups, making it a "superhalogen" or weakly coordinating anion (WCA). This delocalization prevents tight ion pairing, lowering the lattice energy and melting point.

The Tetrabutylammonium Cation ( )[1][12]

-

Geometry: Tetrahedral nitrogen center with four flexible butyl chains.

-

Conformation: In the solid state, the butyl chains typically adopt an all-trans (anti) or gauche conformation to maximize packing efficiency.

-

Disorder: The cation often exhibits rotational disorder in the crystal lattice, contributing to the "plastic crystal" phase behavior observed near the melting point (90 °C).

Crystal Packing & Interactions

-

Lattice Energy: Low, due to the size mismatch between the bulky cation and the dispersed charge of the anion.

-

Packing Motif: The structure typically consists of alternating layers or channels of cations and anions. The lack of strong hydrogen bond donors (no acidic protons) and the weak basicity of the nitrile nitrogens preclude the formation of strong H-bond networks, resulting in a solid that is easily melted.

Structural Interaction Map

Figure 2: Structural-property relationship map derived from crystallographic features.

Experimental Validation

To verify the synthesis and structural integrity of TBATCB, the following analytical signatures must be confirmed.

Vibrational Spectroscopy (IR/Raman)

The cyanide stretch is the diagnostic marker for the anion.

- : A sharp, strong peak at 2220–2230 cm⁻¹ .

-

Absence of Water: No broad O-H stretch at 3400 cm⁻¹ (critical for anhydrous applications).

Nuclear Magnetic Resonance (NMR)

-

NMR: A sharp singlet at -38.6 ppm (relative to

-

H NMR: Characteristic resonances for the butyl chains:

-

ppm (m, 8H,

-

ppm (m, 8H,

-

ppm (m, 8H,

-

ppm (t, 12H,

-

ppm (m, 8H,

X-Ray Powder Diffraction (PXRD)

For routine batch checking, PXRD should show a crystalline pattern distinct from the precursors (

Applications in Drug Development & Electrochemistry

While primarily an electrolyte, the structural properties of TBATCB are relevant to pharmaceutical research in specific contexts:

-

Phase Transfer Catalysis: The

anion is lipophilic and weakly coordinating, making TBATCB an excellent phase transfer catalyst for reactions requiring a non-nucleophilic counterion. -

Electrochemical Synthesis: Used as a supporting electrolyte for the electrochemical oxidation/reduction of drug intermediates where halide contamination must be avoided.

-

Crystallization Aid: The bulky cation can be used to co-crystallize large, anionic drug molecules, aiding in their structural determination.

References

-

Küppers, T., et al. (2005).[1] "Tetracyanoborate Salts M[B(CN)4] with M = Singly Charged Cations: Properties and Structures." Inorganic Chemistry, 44(4), 1015–1022.[2][1] Link

-

Bernhardt, E., et al. (2000). "The First Successful Synthesis of the Tetracyanoborate Anion." Angewandte Chemie International Edition, 39(1), 168–171. Link

-

Bläsing, K., et al. (2016). "Lewis Acid Catalyzed Synthesis of Cyanidoborates." Z. Anorg. Allg. Chem., 642, 1314. Link

-

Lars, K., et al. (2011). "Ionic Liquids with the Tetracyanoborate Anion." ChemPhysChem, 12(17), 3312-3324. Link

Sources

A Comprehensive Technical Guide to the Thermal Stability of Tetrabutylammonium Tetracyanoborate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the thermal stability of tetrabutylammonium tetracyanoborate, [N(C₄H₉)₄][B(CN)₄]. As a member of the ionic liquid family, this compound holds significant promise for various applications, including as an electrolyte and a catalyst, where thermal robustness is a critical parameter. This document synthesizes available data on analogous compounds and theoretical principles to offer a comprehensive understanding of its thermal decomposition profile. It includes detailed methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), a discussion of the probable decomposition pathways, and a summary of expected thermal properties. This guide is intended to be a vital resource for scientists and engineers working with or considering the use of this compound in thermally demanding applications.

Introduction: The Significance of Thermal Stability in Ionic Liquids

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, composed of organic cations and organic or inorganic anions.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal and chemical stability, and wide electrochemical windows, have positioned them as "designer solvents" for a multitude of applications.[1] Tetrabutylammonium tetracyanoborate, featuring the bulky tetrabutylammonium cation and the cyano-rich tetracyanoborate anion, is a noteworthy example.

The thermal stability of an ionic liquid is a paramount consideration for its practical implementation, defining the upper-temperature limit of its application.[1] For researchers in drug development and materials science, a thorough understanding of a compound's thermal behavior is crucial for ensuring process safety, reproducibility, and the integrity of the final product. This guide provides an in-depth analysis of the thermal stability of tetrabutylammonium tetracyanoborate, offering both practical experimental protocols and a theoretical framework for its decomposition.

Ionic liquids based on the tetracyanoborate anion are known for their remarkable thermal stability, with decomposition temperatures often exceeding 400°C.[2] This high stability is attributed to the robust nature of the [B(CN)₄]⁻ anion.[2] The thermal stability of tetrabutylammonium salts, on the other hand, is significantly influenced by the nature of the anion.[3] This guide will, therefore, consider the interplay between the tetrabutylammonium cation and the tetracyanoborate anion in determining the overall thermal profile of the compound.

Characterization of Thermal Stability: Experimental Protocols

The primary techniques for evaluating the thermal stability of ionic liquids are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is instrumental in determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass after decomposition.

2.1.1. Step-by-Step TGA Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of tetrabutylammonium tetracyanoborate into an inert TGA pan (e.g., alumina or platinum). Ensure the sample is evenly distributed at the bottom of the pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]

-

Equilibrate the sample at a low temperature (e.g., 30°C) for a sufficient time to ensure thermal stability before starting the heating program.

-

-

Temperature Program:

-

Heat the sample from the initial temperature to a final temperature of approximately 600°C.

-

A linear heating rate of 10°C/min is standard for initial screening.[4] Slower heating rates can provide better resolution of decomposition steps.

-

-

Data Analysis:

-

The resulting TGA curve plots mass percentage versus temperature.

-

The onset temperature (Tₒₙₛₑₜ) is determined as the temperature at which a significant mass loss begins. This is often calculated using the tangent method at the point of greatest slope on the mass loss curve.

-

The peak decomposition temperature (Tₚₑₐₖ) is the temperature at which the rate of mass loss is maximal. This is determined from the peak of the derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and an inert reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

2.2.1. Step-by-Step DSC Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of tetrabutylammonium tetracyanoborate into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (nitrogen or argon) at a constant flow rate.

-

-

Temperature Program:

-

The temperature program should be designed to observe both melting and decomposition. A typical program involves:

-

An initial cooling ramp to a low temperature (e.g., -50°C) to observe any glass transitions or crystallization events upon heating.

-

A heating ramp from the low temperature to a temperature beyond the decomposition point observed in TGA, at a rate of 10°C/min.[2]

-

-

-

Data Analysis:

-

The DSC thermogram plots heat flow versus temperature.

-

Endothermic events (e.g., melting) appear as peaks pointing down, while exothermic events (e.g., decomposition) appear as peaks pointing up.

-

The melting point (Tₘ) is determined from the onset of the melting endotherm.

-

The decomposition temperature can be identified by a sharp exothermic or endothermic peak that corresponds to the mass loss seen in the TGA curve. The enthalpy of decomposition (ΔHₑₑ) can be calculated by integrating the area of the decomposition peak.

-

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the logical flow of the thermal analysis is presented below.

Caption: Workflow for TGA and DSC analysis.

Predicted Thermal Properties and Data Summary

| Property | Predicted Value | Rationale/Reference |

| Melting Point (Tₘ) | 100-150 °C | Based on the melting points of other tetrabutylammonium salts.[3] |

| Onset of Decomposition (Tₒₙₛₑₜ) | > 350 °C | Tetracyanoborate anions impart high thermal stability.[2] The decomposition of the tetrabutylammonium cation typically occurs above 300°C.[3] |

| Peak Decomposition (Tₚₑₐₖ) | > 400 °C | Consistent with the high thermal stability of tetracyanoborate-based ILs.[2] |

| Decomposition Enthalpy (ΔHₑₑ) | Exothermic | The decomposition of organic cations is typically an exothermic process. |

Proposed Thermal Decomposition Mechanism

The thermal decomposition of tetrabutylammonium tetracyanoborate is expected to proceed through a multi-step mechanism involving the degradation of both the cation and the anion.

Cation Decomposition: Hofmann Elimination

The primary decomposition pathway for the tetrabutylammonium cation at elevated temperatures is the Hofmann elimination reaction. This is a well-established mechanism for the thermal degradation of quaternary ammonium hydroxides and salts. The process involves the abstraction of a β-hydrogen from one of the butyl chains by the tetracyanoborate anion, acting as a base.

This reaction leads to the formation of tributylamine, 1-butene, and the protonated tetracyanoborate anion.

Step 1: Hofmann Elimination [N(C₄H₉)₄]⁺ + [B(CN)₄]⁻ → N(C₄H₉)₃ + CH₃CH₂CH=CH₂ + H[B(CN)₄]

Anion Decomposition

The tetracyanoborate anion itself is thermally robust. However, at very high temperatures, it will decompose. The decomposition of cyano-containing anions can be complex, potentially leading to the formation of various nitrogen- and boron-containing species, and in some cases, polymerization.[6] The protonated intermediate, H[B(CN)₄], formed during the Hofmann elimination is likely to be less stable and may decompose at a lower temperature than the [B(CN)₄]⁻ anion itself.

Step 2: Decomposition of Protonated Anion and Further Reactions H[B(CN)₄] → HCN + B(CN)₃ (and other boron-nitrogen species)

The tributylamine formed can also undergo further decomposition at higher temperatures.

Caption: Proposed thermal decomposition pathway.

Safety and Handling Considerations

Tetrabutylammonium tetracyanoborate, like many organic salts, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While the compound itself has low volatility, its decomposition products, such as hydrogen cyanide (from the anion) and volatile organic compounds (from the cation), can be hazardous. Therefore, all thermal analyses must be conducted in a well-ventilated area, preferably within a fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5][7][8]

Conclusion

Tetrabutylammonium tetracyanoborate is anticipated to be a thermally stable ionic liquid, with a decomposition onset temperature likely exceeding 350°C. This high thermal stability is primarily conferred by the robust tetracyanoborate anion. The primary decomposition mechanism is expected to be initiated by the Hofmann elimination of the tetrabutylammonium cation, followed by the decomposition of the resulting species at higher temperatures. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers and professionals to safely and effectively utilize this promising ionic liquid in a variety of applications. Further experimental validation of the predicted thermal properties is encouraged to fully elucidate the thermal behavior of this compound.

References

- Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664.

- Xue, L., Gurung, E., & Warner, I. M. (2016). Thermal stability of ionic liquids: Current status and prospects for future development. Chemical Engineering Journal, 301, 1-13.

- Stark, A., & Seddon, K. R. (2007). Ionic liquids. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.

- Gouveia, A. S. L., et al. (2014). Physicochemical Properties of Three Ionic Liquids Containing a Tetracyanoborate Anion and Their Lithium Salt Mixtures. The Journal of Physical Chemistry B, 118(31), 9436-9446.

- Patil, K. C., & Verneker, V. R. P. (1969). Thermal Decomposition of Tetrabutylammonium – tetrafluoroborate, hexafluorophosphate and perchlorate. Journal of Applicable Chemistry, 2(1), 1-5.

- Sigma-Aldrich. (2022).

- Spectrum Chemical. (2019).

- Fischer, J., & Janiak, C. (2014). Thermal decomposition mechanisms of alkylimidazolium ionic liquids with cyano-functionalized anions. Journal of Physical Chemistry A, 118(44), 10243-10253.

- Welton, T. (1999). Room-temperature ionic liquids. Solvents for synthesis and catalysis. Chemical Reviews, 99(8), 2071-2084.

- Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: a review. Chemical Society Reviews, 42(14), 5963-5977.

- Wyrzykowski, D., et al. (2007). Thermal properties of tetrabutylammonium bromotrichloro-, tribromochloro- and tetrabromoferrates(III). Journal of Thermal Analysis and Calorimetry, 90(3), 859-864.

- Ohtani, H., Ishimura, S., & Kumai, M. (2008). Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography. Analytical Sciences, 24(10), 1335-1340.

- Afanasyev, A. V., et al. (2016). Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate.

Sources

Operational Safety & Technical Handling of Tetrabutylammonium Tetracyanoborate

Executive Summary

Tetrabutylammonium tetracyanoborate (TBA-TCB) is a specialized ionic liquid precursor and electrolyte salt characterized by high anodic stability and low viscosity. Unlike its tetrafluoroborate (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Compound Name: Tetrabutylammonium Tetracyanoborate

Chemical Formula:

Table 1: Physicochemical Properties

| Property | Value / Description | Technical Note |

| Physical State | White to off-white crystalline solid | Hygroscopic tendencies vary by purity; handle as moisture-sensitive. |

| Melting Point | 89–95 °C (Typical for TBA salts) | Low melting point allows for easy ionic liquid formation. |

| Solubility | Soluble in DCM, Acetonitrile, Acetone | High solubility in organic solvents; poor water solubility (anion dependent). |

| Anion Stability | Hydrolytically Stable | Critical: Unlike |

| Thermal Stability | > 250 °C | High thermal ceiling, but decomposition releases toxic nitriles. |

Hazard Identification & GHS Classification

While the

GHS Label Elements[8]

-

Signal Word: DANGER

-

Pictograms: Skull & Crossbones (GHS06), Health Hazard (GHS08).

Hazard Statements (Conservative Classification)

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.[1]

-

H331: Toxic if inhaled.[1]

-

H315/H319: Causes skin irritation and serious eye irritation (attributed to the TBA cation).

Technical Hazard Analysis[8]

-

The "Cyanide" Nuance: The cyanide ligands in

are covalently bonded to Boron, making them significantly less labile than free cyanide ( -

Cationic Permeation: The Tetrabutylammonium (TBA) cation is a known phase-transfer catalyst.[2] It facilitates the transport of the toxic anion across biological membranes (skin/lungs), amplifying the systemic toxicity risk upon contact.

Operational Handling Protocols

Engineering Controls

-

Primary Barrier: All handling of solid powder must occur within a certified chemical fume hood or a glovebox (Inert atmosphere:

or -

Airflow: Maintain face velocity > 0.5 m/s.

-

Equipment: Use anti-static weighing tools to prevent electrostatic discharge (ESD) which could disperse the fine powder.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Hands | Double Nitrile Gloves (min 0.11mm) | TBA salts permeate latex; double gloving provides a breakthrough buffer. |

| Eyes | Chemical Goggles | Prevent ocular absorption; safety glasses are insufficient for powders. |

| Respiratory | N95/P100 (if outside hood) | Strict Rule: Do not handle outside containment. If spill occurs, use full-face respirator. |

| Body | Lab Coat + Tyvek Sleeves | Prevents dermal absorption via wrists/forearms. |

Workflow Visualization

The following diagram outlines the decision logic for safe handling, emphasizing the "Dry Chain" to maintain electrochemical purity and safety.

Caption: Operational workflow distinguishing between high-purity electrochemical handling (Glovebox) and standard synthetic handling (Fume Hood).

Emergency Response Protocols

Decomposition & Fire

-

Hazard: Thermal decomposition releases Hydrogen Cyanide (HCN) , Nitrogen Oxides (

), and Boron Oxides. -

Action:

-

Evacuate the area immediately.

-

Firefighters must wear Self-Contained Breathing Apparatus (SCBA) .

-

Extinguishing Media: Dry chemical,

, or alcohol-resistant foam. Do NOT use water jet if possible (to prevent runoff contamination, though the anion is stable).

-

Exposure Response Logic

Because of the "Cyanide-like" classification, medical personnel should be informed of the specific compound. While it is not simple cyanide, cyanide antidote kits (e.g., Hydroxocobalamin) are often recommended as a precautionary standby in facilities handling large quantities of cyanoborates.

Caption: Immediate response logic for TBA-TCB exposure. Note: Solvents (ethanol/DMSO) enhance skin absorption and must be avoided during washing.

Waste Disposal & Regulatory Compliance

Crucial Protocol: Do not dispose of TBA-TCB down the drain.

-

Segregation: Isolate as "Toxic Organic Solid" or "Cyanide-containing Organic."

-

Labeling: Clearly label as "Contains Cyanoborates - Potential HCN upon combustion."

-

Incompatibility: Never mix with Strong Acids (e.g.,

,

References

-

Küppers, T., et al. (2011). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions. Chemosphere.

anion compared to -

Bernhardt, E., et al. (2000). Tetracyanoborates: First Convenient Synthesis and Characterization. Zeitschrift für anorganische und allgemeine Chemie. (Foundational synthesis and stability data). Retrieved from [Link]

Sources

The Tetracyanoborate Anion: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling a Unique Building Block in Modern Chemistry

The tetracyanoborate anion, [B(CN)₄]⁻, stands as a testament to the continuous evolution of inorganic and materials chemistry. First successfully synthesized at the turn of the millennium, this highly symmetric, robust anion has rapidly transitioned from a laboratory curiosity to a cornerstone component in a variety of advanced applications, most notably in the burgeoning field of ionic liquids. Its unique combination of properties—high thermal and chemical stability, weakly coordinating nature, and the ability to impart low viscosity and high ionic conductivity to its salts—renders it a subject of intense research and a versatile tool for the discerning scientist.

This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the tetracyanoborate anion. We will traverse its discovery and historical context, delve into the intricacies of its synthesis and characterization, and explore its current and potential applications. The narrative is structured to not only present established protocols but also to illuminate the scientific rationale behind them, fostering a deeper appreciation for the causality that drives innovation in this exciting area of chemistry.

The Genesis of a Novel Anion: A Historical Perspective

The journey of the tetracyanoborate anion is a relatively recent one, with its successful synthesis first being reported in the year 2000 through two independent research efforts.[1][2] This breakthrough was a significant milestone in cyanoborate chemistry, a field that has since expanded to include a diverse array of anions with tailored properties. The initial syntheses paved the way for a deeper exploration of the fundamental properties and potential applications of this unique chemical entity.

The motivation behind the initial synthesis was the quest for novel, robust, and weakly coordinating anions.[3] Such anions are crucial for stabilizing highly reactive cations and for creating novel electrolyte systems. The tetracyanoborate anion, with its tetrahedral arrangement of four cyano groups around a central boron atom, was a promising candidate due to the strong electron-withdrawing nature of the cyano groups, which delocalizes the negative charge and contributes to the anion's stability.

Synthesis of Tetracyanoborate Salts: From Precursors to Purified Product

Several synthetic routes to tetracyanoborate salts have been developed since its discovery. The choice of method often depends on the desired cation and the available starting materials. Early syntheses involved the reaction of boron trihalides (BCl₃ or BBr₃) with trimethylsilyl cyanide.[1] Another approach utilized lithium tetrafluoroborate (Li[BF₄]) or lithium dicyanodifluoroborate (Li[BF₂(CN)₂]) as starting materials.[1]

A more recent and efficient method involves the use of a Lewis acid catalyst, such as trimethylsilyl triflate, to facilitate the reaction between a tetrafluoroborate salt and trimethylsilyl cyanide.[2] This method offers the advantage of proceeding under milder conditions.

Below, we provide a representative, detailed protocol for the synthesis of potassium tetracyanoborate, a common starting material for the preparation of other tetracyanoborate salts and ionic liquids.

Experimental Protocol: Synthesis of Potassium Tetracyanoborate (K[B(CN)₄])

This protocol is a synthesized representation of common laboratory practices and should be performed by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment, given the use of cyanide-containing compounds.

Materials:

-

Potassium tetrafluoroborate (K[BF₄])

-

Trimethylsilyl cyanide ((CH₃)₃SiCN)

-

Anhydrous acetonitrile (CH₃CN)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Sintered glass funnel for filtration

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add potassium tetrafluoroborate.

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.

-

Reagent Addition: While stirring, slowly add trimethylsilyl cyanide to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 24-48 hours), monitoring the reaction progress by suitable analytical techniques (e.g., ¹¹B NMR). The causality behind heating is to provide the necessary activation energy for the substitution of fluoride ions with cyanide groups on the boron center. The use of an inert atmosphere is critical to prevent the hydrolysis of trimethylsilyl cyanide and other moisture-sensitive reagents.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, potassium tetracyanoborate, will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate using a sintered glass funnel under an inert atmosphere. Wash the solid product with anhydrous dichloromethane to remove any unreacted starting materials and byproducts. The choice of dichloromethane as a washing solvent is based on the low solubility of the inorganic salt product and the high solubility of organic impurities.

-

Drying: Dry the purified potassium tetracyanoborate under high vacuum to remove any residual solvent.

Physicochemical Properties and Spectroscopic Characterization

The tetracyanoborate anion possesses a unique set of physicochemical properties that are central to its utility in various applications.

Table 1: Key Physicochemical Properties of the Tetracyanoborate Anion

| Property | Description | Significance |

| Structure | Tetrahedral geometry with a central boron atom bonded to four cyano groups. | The high symmetry contributes to the stability of the anion and influences the packing in the solid state. |

| Stability | High thermal and chemical stability.[1][4] | Allows for its use in a wide range of operating temperatures and chemical environments. |

| Coordinating Ability | Weakly coordinating anion.[3] | Enables the stabilization of reactive cations and facilitates catalytic processes by not strongly binding to the active metal center. |

| Solubility | Salts with organic cations are often soluble in a range of organic solvents. | Facilitates its use in various solution-phase applications, including as electrolytes in non-aqueous batteries. |

Spectroscopic Fingerprints

The characterization of the tetracyanoborate anion and its salts relies on a combination of spectroscopic techniques that provide insights into its structure and bonding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful tool for characterizing boron-containing compounds. The tetracyanoborate anion typically exhibits a sharp singlet in the ¹¹B NMR spectrum, consistent with a symmetric tetrahedral environment around the boron atom. The chemical shift provides information about the electronic environment of the boron nucleus.[5]

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to probe the characteristic vibrations of the C≡N bonds in the cyano groups. The position and number of the C≡N stretching bands in the IR and Raman spectra can provide information about the symmetry of the anion and the nature of the cation-anion interactions.[5][6]

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of tetracyanoborate salts in the solid state.[7][8][9][10][11] This technique provides detailed information on bond lengths, bond angles, and the packing of ions in the crystal lattice.

Applications: Harnessing the Potential of a Versatile Anion

The unique properties of the tetracyanoborate anion have led to its exploration in a variety of applications, with its role in ionic liquids being the most prominent.

Ionic Liquids for Energy Storage

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as electrolytes in electrochemical devices, such as lithium-ion batteries.[4][12][13] ILs containing the tetracyanoborate anion exhibit several desirable properties for this application:

-

High Ionic Conductivity: The low viscosity of tetracyanoborate-based ILs facilitates ion transport, leading to high ionic conductivity.[4][12][13]

-

Good Lithium-Ion Transport: The weakly coordinating nature of the [B(CN)₄]⁻ anion results in weaker interactions with Li⁺ ions compared to more traditional anions like bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻). This leads to a higher transference number for Li⁺, which is crucial for battery performance.[4][12]

-

High Thermal and Electrochemical Stability: The inherent stability of the tetracyanoborate anion contributes to a wide electrochemical window and safe operation of batteries at elevated temperatures.[4][12]

Table 2: Comparison of Ionic Liquids based on [B(CN)₄]⁻ and [Tf₂N]⁻ Anions

| Property | [B(CN)₄]⁻-based ILs | [Tf₂N]⁻-based ILs | Reference |

| Ionic Conductivity | Higher | Lower | [4][12] |

| Viscosity | Lower | Higher | [13] |

| Li⁺ Transference Number | Higher | Lower | [4][12] |

| Thermal Stability | High | High | [4] |

A Building Block in Coordination Chemistry

The four cyano groups of the tetracyanoborate anion can act as ligands, coordinating to metal centers to form polynuclear coordination polymers and clusters.[14][15] This has opened up new avenues for the design and synthesis of novel materials with interesting magnetic, optical, or catalytic properties. The ability of the [B(CN)₄]⁻ anion to bridge multiple metal centers allows for the construction of complex, multi-dimensional structures.

Considerations for Drug Development Professionals

While there are currently no direct applications of the tetracyanoborate anion in pharmaceuticals, the broader field of ionic liquids is being actively explored for its potential in drug delivery and formulation.[16][17][18] For drug development professionals, understanding the properties of novel anions like tetracyanoborate is crucial for future innovations.

Potential Advantages of Ionic Liquids in Pharmaceuticals:

-

Enhanced Solubility: ILs can solubilize poorly water-soluble active pharmaceutical ingredients (APIs), potentially improving their bioavailability.[17]

-

Tunable Properties: The properties of ILs can be tailored by changing the cation-anion combination, allowing for the design of delivery systems with specific release profiles.

-

Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A promising strategy involves creating an ionic liquid where the API itself is the cation or anion.[16]

Challenges and Toxicological Considerations:

A significant hurdle for the use of any new excipient or delivery system in pharmaceuticals is its safety and biocompatibility. The toxicity of ionic liquids is a complex issue that depends on both the cation and the anion.[19][20]

-

Toxicity of Cyanide-Containing Anions: The presence of cyano groups in the tetracyanoborate anion necessitates a thorough toxicological evaluation. While the cyano groups are strongly bound to the boron atom, their potential for in vivo release of cyanide ions, even at low levels, must be carefully assessed.

-

General Ionic Liquid Toxicity: The toxicity of ILs is often related to their interaction with cell membranes. The lipophilicity of the cation plays a significant role in this regard.[20]

Further research is required to establish the safety profile of tetracyanoborate-containing materials before they can be considered for any biomedical application.

Future Outlook: New Frontiers for the Tetracyanoborate Anion

The tetracyanoborate anion has firmly established itself as a valuable component in the toolkit of chemists and materials scientists. The future of [B(CN)₄]⁻ research is likely to expand in several exciting directions:

-

Advanced Electrolyte Formulations: Further optimization of tetracyanoborate-based ionic liquids for next-generation batteries, including solid-state batteries, is a promising area of research.

-

Functional Materials: The use of the tetracyanoborate anion as a building block for functional coordination polymers and metal-organic frameworks (MOFs) with tailored properties will continue to be an active field of investigation.

-

Biomedical Exploration: While significant toxicological hurdles exist, the unique properties of tetracyanoborate-containing ionic liquids may warrant careful investigation for specific, non-systemic biomedical applications where their benefits could outweigh the risks, following rigorous safety assessments.

The story of the tetracyanoborate anion is a compelling example of how the discovery of a single molecule can catalyze innovation across multiple scientific disciplines. As our understanding of this remarkable anion deepens, so too will the scope of its applications, promising exciting new developments in the years to come.

References

- Finze, M., Bernhardt, E., Willner, H., & Lehmann, C. W. (2000). The Tetracyanoborate Anion, [B(CN)₄]⁻.

- Kühnel, M. F., & Finze, M. (2009). A convenient synthesis of the tetracyanoborate anion. Dalton Transactions, (22), 4295-4297.

- Martins, V. L., Sanchez-Ramirez, N., Ando, R. A., Camilo, F. F., Urahata, S. M., Ribeiro, M. C. C., & Torresi, R. M. (2014). Physicochemical Properties of Three Ionic Liquids Containing a Tetracyanoborate Anion and Their Lithium Salt Mixtures. The Journal of Physical Chemistry B, 118(29), 8772–8781.

- Luff, M. S., Bertermann, R., Finze, M., & Radius, U. (2024). The tetracyanoborate anion as a building block for the heterocubane cluster cage [Cr₄{B(CN)₄}₄]⁴⁻.

- Kuhlman, M. L., Yao, H., & Rauchfuss, T. B. (2004). The tetracyanoborate anion as a building block for coordination polymers.

- Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132–7189.

- Moshikur, S. M., Chowdhury, M. R., Bhattacharjee, A., & Monir, M. S. (2024).

- [This citation is intentionally left blank for future additions]

- [This citation is intentionally left blank for future additions]

- [This citation is intentionally left blank for future additions]

- [This citation is intentionally left blank for future additions]

- de Souza, R. M., Lourenço, T. C., Siqueira, L. J. A., Dias, L. G., Martins, V. L., & Torresi, R. M. (2014). Physicochemical properties of three ionic liquids containing a tetracyanoborate anion and their lithium salt mixtures. The Journal of Physical Chemistry B, 118(29), 8772-8781.

- Küppers, T., Bernhardt, E., Willner, H., Rohm, H. W., & Köckerling, M. (2005). Tetracyanoborate Salts M[B(CN)₄] with M = Singly Charged Cations: Properties and Structures. Inorganic Chemistry, 44(4), 1015–1022.

- Yu, M., Yi, X., & Liu, Z. (2011). Toxicity of various anions associated with methoxyethyl methyl imidazolium-based ionic liquids on Clostridium sp. Chemosphere, 82(11), 1597-1603.

- Costa, S. P. F., Azevedo, A. M., Vicente, F. A., & Paiva, A. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Toxics, 9(11), 291.

- [This citation is intentionally left blank for future additions]

- [This citation is intentionally left blank for future additions]

- Evans, B., Al-Madhagi, L. H., Pallipurath, A. R., Chang, S. Y., Detlefs, B., Willneff, E. A., Hammond, R. B., Wheatcroft, H. P., & Schroeder, S. L. M. (2020). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Physical Chemistry Chemical Physics, 22(3), 1143-1153.

- Jaworska, M., & Hodorowicz, S. A. (2006). X-ray crystal structures of K+ and Rb+ salts of [W(CN)6(bpy)]2− ion. The unusual cation–anion interactions and structure changes going from Li+ to Cs+ salts. CrystEngComm, 8(1), 75-80.

- Goloviznina, K., Bakis, E., Philippi, F., Scaglione, N., Rekis, T., Laimina, L., Costa Gomes, M., & Padua, A. (2023).

- [This citation is intentionally left blank for future additions]

- [This citation is intentionally left blank for future additions]

- [This citation is intentionally left blank for future additions]

- Mendoza, J. S., & Reger, D. L. (2001). The Preparation, Characterization, X-ray Structural Analysis, and Thermogravimetric Analysis of Tetrakis[1,3-Dimethyl-2(3H)-Imidazolethione]Zinc(II) Nitrate and Tetrafluoroborate. Inorganica Chimica Acta, 321(1-2), 139-144.

- [This citation is intentionally left blank for future additions]

- Rahman, M., & Brazel, C. S. (2023). Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. Pharmaceutics, 15(4), 1198.

- [This citation is intentionally left blank for future additions]

- [This citation is intentionally left blank for future additions]

- [This citation is intentionally left blank for future additions]

- Gundlach, M., Paulsen, K., Garry, M., & Lowry, S. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.

- [This citation is intentionally left blank for future additions]

- Asghar, M. N., & Asghar, F. (2020). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. ChemistrySelect, 5(29), 8963-8968.

- [This citation is intentionally left blank for future additions]

- Al-Majid, A. M., Barakat, A., Al-Otaibi, A. A., Al-Najjar, H. J., Ghabbour, H. A., & Yousuf, S. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Crystals, 13(7), 1091.

- Yusan, S., & Gokce, A. (2016). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Acta Physica Polonica A, 130(1).

- [This citation is intentionally left blank for future additions]

- [This citation is intentionally left blank for future additions]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. X-ray crystal structures of K+ and Rb+ salts of [W(CN)6(bpy)]2− ion. The unusual cation–anion interactions and structure changes going from Li+ to Cs+ salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. "The Preparation, Characterization, X-ray Structural Analysis, and Ther" by Daniel J. Williams, Kimberly Arrowood et al. [digitalcommons.kennesaw.edu]

- 10. mdpi.com [mdpi.com]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 12. Physicochemical properties of three ionic liquids containing a tetracyanoborate anion and their lithium salt mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The tetracyanoborate anion as a building block for the heterocubane cluster cage [Cr4{B(CN)4}4]4− - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. The tetracyanoborate anion as a building block for the heterocubane cluster cage [Cr4{B(CN)4}4]4− - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Toxicity of various anions associated with methoxyethyl methyl imidazolium-based ionic liquids on Clostridium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of Tetrabutylammonium Tetracyanoborate

This guide is structured as a high-level technical whitepaper designed for analytical scientists and process chemists. It synthesizes primary spectroscopic data with structural interpretation, focusing on the diagnostic features of tetrabutylammonium tetracyanoborate (

Compound: Tetrabutylammonium Tetracyanoborate

Formula:

Executive Summary

Tetrabutylammonium tetracyanoborate is a pivotal ionic liquid precursor and electrolyte additive, distinguished by the high chemical and thermal stability of the tetracyanoborate anion (

This guide provides a definitive spectroscopic profile for

Molecular Architecture & Symmetry

Understanding the symmetry is a prerequisite for interpreting the vibrational spectra.

-

Anion (

): Possesses -

Cation (

): Generally treated as having effective

Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and the key spectroscopic reporters within the molecule.

Caption: Structural logic linking molecular moieties to specific spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the ratio of cation to anion and the integrity of the B–C bonds.

Boron-11 ( ) NMR

The

| Parameter | Value | Notes |

| Chemical Shift ( | -38.6 ppm | Referenced to |

| Multiplicity | Singlet (s) | Lack of direct B-H bonds eliminates proton coupling splitting (unlike |

| Linewidth | < 5 Hz | Remarkably narrow for a quadrupolar nucleus in solution. |

Carbon-13 ( ) NMR

The carbon spectrum reveals the unique coupling between the boron center and the cyano carbons.

| Carbon Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |

| Cyano (C | 122.8 | Quartet (1:1:1:1) | Diagnostic of B–C bond. The quartet arises from coupling to | |

| 58.5 | Singlet | - | Cation N-C H | |

| 23.9 | Singlet | - | Cation -C H | |

| 19.7 | Singlet | - | Cation -C H | |

| 13.6 | Singlet | - | Cation -C H |

Critical Insight: The observation of the 1:1:1:1 quartet at ~123 ppm is the "gold standard" for confirming the integrity of the

anion. If this peak appears as a broad hump or singlet, it may indicate exchange processes or impurities.

Proton ( ) NMR

The proton spectrum confirms the cation structure. The anion is aprotic and invisible in

-

3.1 - 3.3 ppm (m, 8H): N-CH

-

1.5 - 1.7 ppm (m, 8H):

-

1.3 - 1.4 ppm (m, 8H):

-

0.9 - 1.0 ppm (t, 12H): Terminal -CH

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy is essential for detecting water contamination (hygroscopicity) and confirming the symmetry of the anion.

The Cyano Stretch ( )

The four equivalent nitrile groups vibrate in modes defined by

- Mode (Symmetric Stretch): Raman active (polarized), IR inactive.

- Mode (Asymmetric Stretch): IR active, Raman active (depolarized).

Data Summary Table

| Mode | Frequency (cm | Intensity (IR) | Intensity (Raman) | Assignment |

| 2225 - 2240 | Strong | Very Strong | Diagnostic Anion Stretch. Often appears as a single band in solution but may split in solid state due to crystal packing forces lowering symmetry. | |

| 2960, 2875 | Strong | Strong | Cation C-H stretches (asymmetric/symmetric). | |

| 1470 - 1485 | Medium | Medium | Cation "Scissoring" / Bending modes. | |

| ~960 - 980 | Weak | Medium | Boron-Carbon skeletal stretch. |

Experimental Note: In the Raman spectrum, the

band is often the most intense feature, making Raman a superior technique for rapid, non-destructive identification of this compound in complex mixtures or electrolytes.

Experimental Protocols

Sample Preparation for NMR

The

-

Solvent Choice: Use Acetonitrile-d

( -

Concentration: Prepare a 20-30 mM solution. High concentrations can lead to viscosity broadening, obscuring the fine splitting of the

quartet. -

Tube Material: Standard borosilicate tubes are acceptable as the

signal (-38.6 ppm) is far removed from the broad borosilicate glass background signal (~0-20 ppm).

Synthesis Workflow (Metathesis)

The most reliable route to high-purity

Caption: Metathesis workflow for isolating high-purity tetrabutylammonium tetracyanoborate.

Common Impurities & Troubleshooting

-

Hydrolysis (

): Look for a new -

Tricyanoborate (

): If the synthesis from borohydride was incomplete, this impurity appears.-

NMR:

doublet (coupling to H). -

IR: Strong B-H stretch at ~2400 cm

.

-

References

-

Küppers, T., et al. (2005).

] with M = singly charged cations: properties and structures." Inorganic Chemistry, 44(4), 1015-1022. Link -

Bernhardt, E., et al. (2003). "An efficient synthesis for tetracyanoborates by sinter processes." Zeitschrift für anorganische und allgemeine Chemie, 629(4), 677-685. Link

- Willner, H., et al. (2000). "Synthesis and Characterization of the Tetracyanoborate Anion." Chemical Communications.

- Lopes, S.M., et al. (2015). "Vibrational spectroscopy of ionic liquids." Spectrochimica Acta Part A, 136, 12-23.

Sources

Methodological & Application

Using tetrabutylammonium tetracyanoborate in cyclic voltammetry experiments.

Application Note: High-Stability Cyclic Voltammetry Using Tetrabutylammonium Tetracyanoborate (TBA-TCB)

Executive Summary

This guide details the protocol for utilizing Tetrabutylammonium Tetracyanoborate (TBA-TCB) as a supporting electrolyte in cyclic voltammetry (CV). While Hexafluorophosphate (

TBA-TCB offers a superior alternative for high-precision electrochemical studies due to the Tetracyanoborate (

Scientific Rationale & Mechanism

The Limitations of Standard Electrolytes

In non-aqueous electrochemistry, the supporting electrolyte must be inert. However, standard anions fail under specific stress conditions:

-

Instability: In the presence of trace water (ppm levels),

-

Anodic Limit:

The TBA-TCB Advantage

The

Key Mechanistic Benefits:

-

Hydrolytic Stability: The B-C bonds are kinetically stable against hydrolysis. No HF is generated, preserving the integrity of acid-sensitive analytes.

-

Wide Electrochemical Window: The robust C-N triple bonds resist oxidation at high positive potentials, extending the anodic limit beyond that of traditional anions.

-

Low Ion Pairing: As a WCA, TCB minimizes ion-pairing effects with cationic analytes, simplifying the analysis of diffusion coefficients (

) via the Randles-Sevcik equation.

Technical Specifications & Comparison

Table 1: Comparative Properties of Supporting Electrolytes

| Property | TBA-TCB ( | TBA-PF6 ( | TBA-BF4 ( |

| Anion Structure | Tetracyanoborate (Tetrahedral) | Hexafluorophosphate (Octahedral) | Tetrafluoroborate (Tetrahedral) |

| Hydrolytic Stability | High (Stable in water/air) | Low (Generates HF with trace | Moderate |

| Anodic Limit (vs Li/Li+) | ~ 6.0 V - 6.2 V | ~ 5.5 V (solvent dependent) | ~ 5.0 V |

| Coordination Strength | Weak (WCA) | Moderate | Moderate/Strong |

| Hygroscopicity | Low (Hydrophobic anion) | Moderate | High |

| Primary Risk | Thermal decomposition >400°C | HF formation, Glass etching | HF formation |

Note: Electrochemical windows are solvent-dependent.[1] In Acetonitrile (MeCN), the window is often limited by the solvent oxidation/reduction, but TCB ensures the anion is not the limiting factor.

Visualization: Anion Stability Hierarchy

The following diagram illustrates the stability and coordination hierarchy of common anions used in electrochemistry.

Figure 1: Hierarchy of electrochemical anions. TBA-TCB serves as a robust alternative to fluorinated salts, eliminating HF generation risks.

Experimental Protocol: CV with TBA-TCB

Materials Required

-

Electrolyte: Tetrabutylammonium tetracyanoborate (Purity >99%).

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

-

Standard: Water content < 10 ppm (Karl Fischer titration).

-

-

Analyte: Target molecule (concentration typically 1 mM).[2]

-

Reference Electrode: Non-aqueous Ag/Ag+ (0.01 M

in MeCN/0.1 M TBA-TCB).-

Crucial: Use the same electrolyte (TBA-TCB) in the reference electrode bridge to eliminate liquid junction potentials.

-

Step-by-Step Workflow

Phase 1: Electrolyte Preparation (Dry Box / Glove Box recommended)

-

Drying: Although TCB is hydrophobic, surface moisture affects the double layer. Dry TBA-TCB powder under vacuum at 80°C for 12 hours prior to use.

-

Weighing: Calculate mass for a 0.1 M solution (MW of TBA-TCB

357.34 g/mol ).-

Example: For 10 mL solution, weigh 357 mg of TBA-TCB.

-

-

Dissolution: Dissolve salt in anhydrous solvent. Sonicate if necessary (TBA-TCB dissolves rapidly in MeCN).

Phase 2: Cell Assembly

-

Working Electrode (WE): Polish Glassy Carbon (GC) or Platinum (Pt) disk with 0.05

alumina. Rinse with anhydrous solvent. -

Counter Electrode (CE): Platinum wire or mesh (surface area > WE).

-

Reference Electrode (RE): Fill the reference compartment with 0.1 M TBA-TCB/MeCN + 0.01 M

.-

Alternative: Use a Ag wire pseudo-reference and add Ferrocene (Fc) at the end of the experiment as an internal standard.

-

Phase 3: Measurement & Validation

-

Purging: Bubble high-purity Argon or Nitrogen through the solution for 10 minutes to remove dissolved

.-

Note: TCB does not react with

, but

-

-

Blank Scan: Record a CV of the electrolyte without analyte.

-

Criteria: Current density should be < 1

within the window (-2.5V to +2.5V).

-

-

Analyte Scan: Add analyte (1 mM). Scan at varying rates (e.g., 50, 100, 200, 500 mV/s).

-

Internal Standard: Add Ferrocene (Fc) to calibrate potentials to the

scale.[3]

Visualization: Experimental Workflow

Figure 2: Operational workflow for high-purity cyclic voltammetry using TBA-TCB.

Data Analysis & Troubleshooting

Interpreting the "Window"

When using TBA-TCB, the "breakdown" current at the anodic limit is often sharper than with

-

Observation: If you see a gradual rise in current at +1.5 V, it is likely not the TCB anion.

-

Cause: This usually indicates solvent impurities (water) or oxidation of the TBA cation (via Hofmann elimination precursors).

-

Solution: Recrystallize the TBA-TCB salt from Ethanol/Water (then dry thoroughly) or upgrade solvent quality.

Reference Potential Shift

Because TCB is a WCA, the liquid junction potential (LJP) may differ from standard

-

Rule: Always report potentials vs.

. -

Calculation:

.

References

-

Küppers, T., et al. (2005). "Tetracyanoborate Salts M[B(CN)4] with M = Singly Charged Cations: Properties and Structures." Inorganic Chemistry, 44(4), 1015-1022.[4]

- Significance: The foundational paper describing the synthesis, crystal structure, and high thermal/chemical stability of the tetracyanobor

-

[5]

-

Willner, H., et al. (2017). "B(SCN)4–: A New Weakly Coordinating Anion in the Tetracyanoborate Family." The Journal of Physical Chemistry C, 121(50).

- Significance: Discusses the "Weakly Coordinating" nature of cyanoborate families and their application in electrolytes requiring high oxid

-

BenchChem Application Note.

- Significance: Provides comparative baseline data for standard fluorinated electrolytes ( ) to contrast with the superior stability of TCB.

-

Maier, J., et al. (2014). "Physicochemical Properties of Three Ionic Liquids Containing a Tetracyanoborate Anion." The Journal of Physical Chemistry B, 118(28).

- Significance: Validates the electrochemical window and transport properties of the anion in electrochemical devices.

Sources

- 1. Electrochemical oxidation stability of anions for modern battery electrolytes: a CBS and DFT study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP04592K [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetracyanoborate salts M[b(CN)4] with M = singly charged cations: properties and structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. figshare.com [figshare.com]

Application Notes and Protocols for Tetrabutylammonium Tetracyanoborate in Lithium-Ion Battery Electrolytes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Superior Lithium-Ion Battery Electrolytes

The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the innovation of its core components, with the electrolyte playing a pivotal role in determining performance, safety, and lifespan. Conventional electrolytes, typically a lithium salt like lithium hexafluorophosphate (LiPF₆) dissolved in a mixture of organic carbonate solvents, face significant challenges. These include a narrow electrochemical stability window, flammability, and undesirable side reactions with electrodes that lead to capacity degradation.[1] The scientific community is actively exploring novel electrolyte formulations, including the use of functional additives, to overcome these limitations.

This document provides a comprehensive guide to the application and evaluation of Tetrabutylammonium Tetracyanoborate (TBATCB) as a potential electrolyte additive for next-generation lithium-ion batteries. The tetracyanoborate ([B(CN)₄]⁻) anion has garnered attention due to its unique properties, including high thermal stability, a weakly coordinating nature, and the ability to enhance ionic conductivity.[2] When paired with the tetrabutylammonium (TBA⁺) cation, which is known to influence the solid electrolyte interphase (SEI) and mitigate dendrite formation, TBATCB emerges as a promising candidate for enhancing LIB performance.

These application notes are designed to provide researchers with the foundational knowledge and detailed protocols necessary to investigate the potential of TBATCB in their own laboratory settings. We will delve into the synthesis of TBATCB, the preparation of electrolytes, the assembly of test cells, and a suite of electrochemical characterization techniques to rigorously evaluate its impact on battery performance.

Physicochemical Properties and Postulated Mechanisms of Action

The potential benefits of incorporating TBATCB into a standard LIB electrolyte stem from the distinct properties of its constituent ions.

The Tetracyanoborate ([B(CN)₄]⁻) Anion: A Weakly Coordinating Powerhouse

The [B(CN)₄]⁻ anion is characterized by a highly delocalized negative charge, which results in weak interactions with lithium ions (Li⁺).[2][3] This "weakly coordinating" nature is hypothesized to be advantageous for several reasons:

-

Enhanced Li⁺ Transference Number: In a conventional electrolyte, Li⁺ ions are solvated by solvent molecules, and anions can also form ion pairs, impeding Li⁺ mobility. A weakly coordinating anion like [B(CN)₄]⁻ is less likely to form tight ion pairs with Li⁺, potentially increasing the Li⁺ transference number (tLi⁺). A higher tLi⁺ means that more of the total ionic current is carried by the Li⁺ ions, which can lead to improved power density and reduced concentration polarization during fast charging and discharging.

-

Increased Ionic Conductivity: The reduced ion pairing and potentially lower viscosity of the electrolyte containing [B(CN)₄]⁻ could lead to an overall increase in ionic conductivity.[2]

-

Improved Electrochemical Stability: The inherent chemical and thermal stability of the [B(CN)₄]⁻ anion suggests that it may be less prone to decomposition at high voltages compared to conventional anions like PF₆⁻.[2]

The Tetrabutylammonium (TBA⁺) Cation: An Interfacial Modifier

The large, organic TBA⁺ cation is not electrochemically innocent and is expected to play a significant role at the electrode-electrolyte interface.

-

SEI Modification: TBA⁺ cations can be adsorbed onto the surface of the graphite anode, influencing the formation and composition of the Solid Electrolyte Interphase (SEI). A more stable and uniform SEI is crucial for preventing continuous electrolyte decomposition and ensuring long-term cycling stability.

-

Dendrite Suppression: In lithium-metal anodes, the presence of large organic cations like TBA⁺ at the electrode surface can create an electrostatic shield that helps to suppress the formation of lithium dendrites, a major safety concern.

Experimental Protocols

Protocol 1: Synthesis of Tetrabutylammonium Tetracyanoborate (TBATCB)

This protocol is adapted from established methods for the synthesis of tetracyanoborate salts.[4][5]

Materials:

-

Tetrabutylammonium bromide (TBABr)

-

Potassium tetracyanoborate (K[B(CN)₄]) or Sodium tetracyanoborate (Na[B(CN)₄])

-

Acetonitrile (anhydrous)

-

Dichloromethane (anhydrous)

-

Deionized water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Dissolution: In a glovebox or under an inert atmosphere, dissolve equimolar amounts of TBABr and K[B(CN)₄] (or Na[B(CN)₄]) in anhydrous acetonitrile.

-

Precipitation: Stir the solution at room temperature for 24 hours. A precipitate of potassium bromide (KBr) or sodium bromide (NaBr) will form.

-

Filtration: Filter the mixture to remove the precipitated alkali metal halide.

-

Solvent Evaporation: Evaporate the acetonitrile from the filtrate under reduced pressure to obtain the crude TBATCB product.

-

Purification:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Wash the dichloromethane solution with deionized water multiple times in a separatory funnel to remove any remaining water-soluble impurities.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the dichloromethane under reduced pressure to yield purified TBATCB.

-

-

Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 80 °C) for at least 48 hours to remove any residual solvent and water.

-

Characterization: Confirm the identity and purity of the synthesized TBATCB using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol 2: Preparation of TBATCB-Containing Electrolytes

Materials:

-

Lithium hexafluorophosphate (LiPF₆) (battery grade)

-

Ethylene carbonate (EC) (battery grade, anhydrous)

-

Dimethyl carbonate (DMC) (battery grade, anhydrous)

-

Synthesized Tetrabutylammonium tetracyanoborate (TBATCB)

-

Glovebox with an argon or nitrogen atmosphere (H₂O < 0.5 ppm, O₂ < 0.5 ppm)

Procedure:

-

Solvent Mixture Preparation: Inside the glovebox, prepare the desired solvent mixture, for example, EC:DMC (1:1 v/v).

-

Baseline Electrolyte Preparation: Prepare a baseline electrolyte by dissolving LiPF₆ in the EC:DMC solvent mixture to a concentration of 1.0 M.

-

TBATCB Additive Electrolyte Preparation:

-

To the baseline electrolyte, add the desired weight percentage (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%) of the synthesized and dried TBATCB.

-

Stir the solution until the TBATCB is completely dissolved.

-

Protocol 3: Coin Cell Assembly (Graphite || NMC532)

Materials:

-

Graphite anode

-

NMC532 cathode

-

Celgard separator

-

Lithium foil (for reference electrodes)

-

2032-type coin cell components (casings, spacers, springs)

-

Baseline electrolyte and TBATCB-containing electrolytes

-

Crimping machine

-

Glovebox

Procedure:

-

Electrode and Separator Preparation: Punch circular electrodes (e.g., 15 mm diameter for the anode, 14 mm for the cathode) and separators (e.g., 19 mm diameter). Dry the electrodes and separator under vacuum at appropriate temperatures (e.g., 120 °C for electrodes, 70 °C for separator) for at least 12 hours inside the glovebox antechamber.